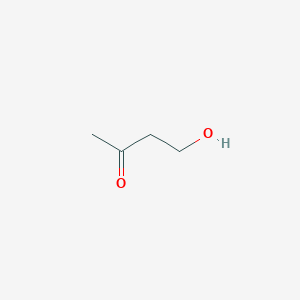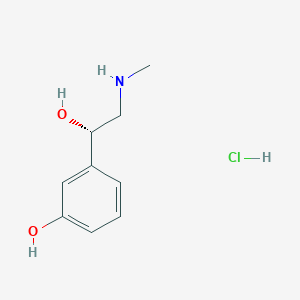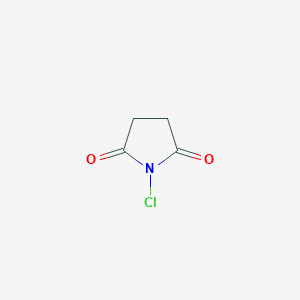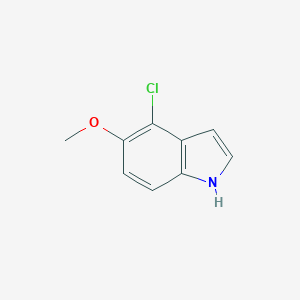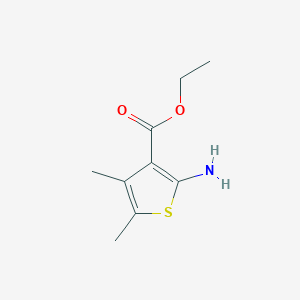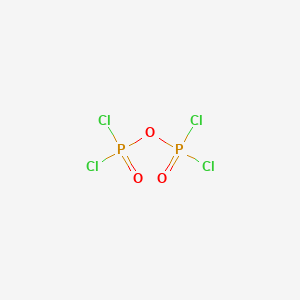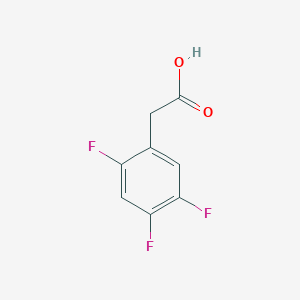
(2-氨基-5-甲氧基苯基)(4-氯苯基)甲酮
描述
2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (AMPCM) is a synthetic compound with a variety of applications in scientific research. It is a derivative of phenylmethanone and is used in a range of biological, biochemical, and physiological studies. AMPCM is also known as 4-chloro-2-methoxy-5-aminophenylmethanone and is a white, crystalline solid. It is soluble in water and has a melting point of 125-127 °C. This compound has been used in many research studies due to its unique properties and its ability to interact with various biological systems.
科学研究应用
当然!以下是对 (2-氨基-5-甲氧基苯基)(4-氯苯基)甲酮 的科学研究应用的全面分析,重点介绍了六种独特的应用:
药物开发
(2-氨基-5-甲氧基苯基)(4-氯苯基)甲酮:在新型药物化合物的开发中显示出潜力。其独特的结构使其能够与各种生物靶标相互作用,使其成为药物发现和开发的候选药物。 研究人员正在探索其在治疗炎症、疼痛和某些类型癌症等疾病的新型药物中的应用 .
抗菌剂
该化合物已显示出显著的抗菌特性。研究表明,它对多种细菌和真菌病原体有效。 它抑制微生物生长的能力使其成为开发新型抗菌剂的有希望的候选药物,这在对抗耐药菌株方面至关重要 .
神经保护剂
研究表明,(2-氨基-5-甲氧基苯基)(4-氯苯基)甲酮可能具有神经保护作用。它已被研究用于其保护神经细胞免受损伤的潜力,这可能有利于治疗阿尔茨海默病和帕金森病等神经退行性疾病。 它的神经保护特性归因于它调节神经组织中的氧化应激和炎症的能力 .
抗炎应用
该化合物已被研究用于其抗炎特性。它可以抑制促炎细胞因子的产生,并减少各种模型中的炎症。 这使其成为开发治疗包括关节炎和炎症性肠病在内的炎症性疾病的治疗方法的潜在候选药物 .
属性
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91713-54-1 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
